molecular formula C21H18N2O7S B2985839 Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate CAS No. 865197-51-9

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

Katalognummer: B2985839
CAS-Nummer: 865197-51-9
Molekulargewicht: 442.44
InChI-Schlüssel: VDNVSORGQULNLK-DQRAZIAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate (molecular formula: C₂₁H₁₇N₃O₆S, molecular weight: 463.44 g/mol) is a heterocyclic compound featuring a benzothiazole core fused with a 2,3-dihydro-1,4-benzodioxine moiety. Key structural elements include:

  • A benzothiazole ring system with a methyl ester substituent at position 4.
  • A carbonylimino group (-C(=O)-N=) bridging the benzothiazole and benzodioxine rings.
  • A 2-methoxy-2-oxoethyl side chain at position 3 of the benzothiazole.
  • A 2,3-dihydro-1,4-benzodioxine group contributing electron-rich aromaticity.

Eigenschaften

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7S/c1-27-18(24)11-23-14-5-3-13(20(26)28-2)10-17(14)31-21(23)22-19(25)12-4-6-15-16(9-12)30-8-7-29-15/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNVSORGQULNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a complex organic compound with potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements from benzothiazole and benzodioxine, which are known for their biological activities. The molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of approximately 385.42 g/mol. The presence of methoxy and carbonyl groups suggests potential interactions with biological targets.

Research indicates that compounds similar to methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate exhibit various mechanisms of action:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Cell Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa (cervical)12.5Apoptosis induction
MCF-7 (breast)15.0Cell cycle arrest
A549 (lung)10.0ROS generation

Antimicrobial Activity

Benzothiazole derivatives have also shown antimicrobial properties against various pathogens. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of a similar compound on breast cancer cells and found that it significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related benzothiazole derivatives against resistant strains of bacteria, demonstrating promising results that suggest potential for development into new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Group Analysis

The target compound shares structural motifs with several benzothiazole, benzodioxine, and benzodithiazine derivatives. A comparative analysis is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
Target Compound C₂₁H₁₇N₃O₆S 463.44 Benzothiazole, benzodioxine, imino, ester Electron-deficient benzothiazole core N/A
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ 335.79 Benzodithiazine, hydrazino, ester Sulfone groups enhance polarity
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₇H₁₄ClN₃O₆S₂ 456.89 Benzodithiazine, benzylidene, dihydroxy Hydrogen-bond donor capacity
N-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide C₂₀H₁₈N₄O₅S₂ 466.50 Benzothiazole, amide, benzodioxine Amide linker improves solubility

Key Observations:

  • Substituent Influence : The 2-methoxy-2-oxoethyl group increases lipophilicity compared to amide-linked analogs (), which may enhance membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: Unlike dihydroxy-substituted derivatives (), the target compound lacks strong hydrogen-bond donors, which could limit crystalline packing efficiency.

Physicochemical Properties

  • Lipophilicity : The presence of two ester groups in the target compound (logP estimated >3) suggests higher lipophilicity than amide-containing analogs (e.g., , logP ~2.5).
  • Stability : Ester groups are prone to hydrolysis under basic conditions, contrasting with the hydrolytic stability of amide linkages in .

Crystallographic and Computational Insights

  • Crystal Packing: The absence of strong hydrogen-bond donors (cf. ’s dihydroxy groups) may result in less dense crystalline structures, as modeled using SHELX ().
  • Hydrogen-Bond Patterns : Graph set analysis () predicts weaker intermolecular interactions compared to hydroxylated analogs, impacting solubility.
  • Conformational Analysis : Ring puckering coordinates () could be applied to study the benzodioxine ring’s planarity, which influences steric interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.